1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride
Overview
Description
1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride, also known as H-7 dihydrochloride, is a compound with the molecular formula C14H17N32 and a molecular weight of 364.29 . It is a hydrochloride salt prepared from anileridine and two molar equivalents of hydrogen chloride . It has a role as an EC 2.7.11.13 (protein kinase C) inhibitor .
Molecular Structure Analysis
The molecular structure of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride can be represented by the InChI string: InChI=1S/C14H17N3O2S/c1-11-9-16-7-8-17 (11)20 (18,19)14-4-2-3-12-10-15-6-5-13 (12)14/h2-6,10-11,16H,7-9H2,1H3 . The Canonical SMILES representation is: CC1CNCCN1S (=O) (=O)C2=CC=CC3=C2C=CN=C3 .Scientific Research Applications
Inhibition of Protein Kinase and Cancer Research
1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride, commonly known as H-7, is extensively studied for its role in inhibiting protein kinases. Blaya et al. (1998) investigated its effects on tumor progression, particularly in reducing metastases in Lewis lung carcinoma, suggesting its potential in cancer therapy (Blaya, Crespo, Crespo, & Aliño, 1998). Similarly, Ronca, Chan, & Yu (1997) demonstrated that H-7 induces apoptosis in human neuroblastoma cells, indicating its possible application in treating neuroblastoma (Ronca, Chan, & Yu, 1997).
Role in Neuronal Differentiation
H-7 has been shown to induce neuritogenesis in Neuro-2a cells, as demonstrated by Miñana, Felipo, & Grisolía (1990), highlighting its role in neural differentiation (Miñana, Felipo, & Grisolía, 1990). This suggests its potential use in neurological research and possibly in the treatment of neurodegenerative diseases.
Immune System and Cellular Responses
Koizumi et al. (1986) found that H-7 suppresses interleukin 2 production and receptor expression in T-cells, indicating its significant role in modulating immune responses (Koizumi, Nakao, Matsui, Katakami, Katakami, & Fujita, 1986). Additionally, Gupta, Gollapudi, & Vayuvegula (1988) observed that H-7 blocks lipopolysaccharide-induced B cell proliferation, further supporting its relevance in immunological research (Gupta, Gollapudi, & Vayuvegula, 1988).
Differentiation and Cell Cycle Modulation
Research by Chakrabarty, Chen, Chen, Trujillo, & Lin (1992) on colon adenocarcinoma cells showed that H-7 can modulate phenotypic properties and affect cell differentiation (Chakrabarty, Chen, Chen, Trujillo, & Lin, 1992). Minana, Felipo, & Grisolía (1992) also demonstrated its impact on the cell cycle of neuroblastoma cells (Minana, Felipo, & Grisolía, 1992).
properties
IUPAC Name |
5-(3-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14;;/h2-6,9,11,16H,7-8,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYNDFTUZMEYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474690 | |
Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |
CAS RN |
140663-38-3 | |
Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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